3-Bromo-4-nitrobenzaldehyde

Descripción general

Descripción

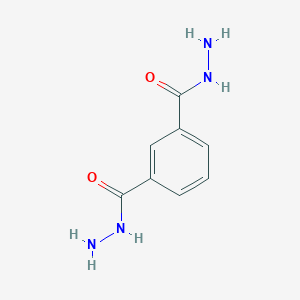

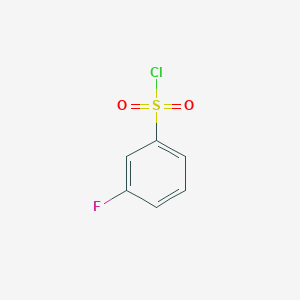

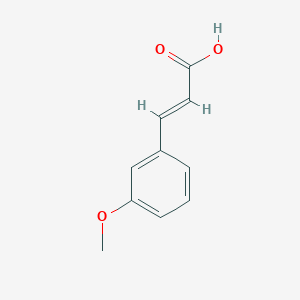

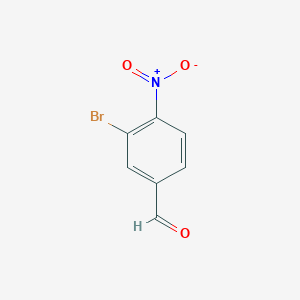

3-Bromo-4-nitrobenzaldehyde is a compound that can be synthesized from bromobenzaldehydes. It is characterized by the presence of a bromine atom and a nitro group attached to a benzaldehyde core. This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, an efficient synthesis of 2H-3-nitrothiochromenes was established starting from o-bromobenzaldehydes and β-nitrostyrenes, using sodium sulfide as a sulfur source without the need for transition metal catalysts or additives . Although this does not directly describe the synthesis of 3-Bromo-4-nitrobenzaldehyde, it provides insight into the type of reactions that bromobenzaldehydes can undergo.

Molecular Structure Analysis

The molecular structure of derivatives of bromobenzaldehydes has been characterized using spectroscopic and crystallographic techniques. For example, a series of benzyloxybenzaldehyde derivatives were prepared and their structures confirmed by elemental analyses, IR, 1H NMR, 13C NMR, and mass spectroscopy. Single-crystal X-ray crystallography was used to determine the solid-state structures of some compounds . These methods are applicable to the analysis of 3-Bromo-4-nitrobenzaldehyde to determine its precise molecular structure.

Chemical Reactions Analysis

Bromobenzaldehydes can undergo various chemical reactions. A general method for converting bromobenzaldehydes to hydroxybenzaldehydes involves in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene . Additionally, substituted 2-bromobenzaldehydes have been synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination as a key step . These reactions highlight the reactivity of bromobenzaldehydes and provide a context for understanding the chemical behavior of 3-Bromo-4-nitrobenzaldehyde.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-4-nitrobenzaldehyde are not detailed in the provided papers, the general properties of bromobenzaldehydes and their derivatives can be inferred. These compounds are likely to have distinct melting points, solubilities, and reactivities based on their functional groups. The presence of the bromine and nitro groups in 3-Bromo-4-nitrobenzaldehyde would influence its electron distribution, reactivity, and interaction with other chemical species.

Aplicaciones Científicas De Investigación

Synthesis and Structure

- 3-Bromo-4-nitrobenzaldehyde has been used in synthesizing compounds like (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, where it reacts with equimolar quantities of 3-bromobenzohydrazide. This compound displays an E configuration about the C=N bond, and the dihedral angle between the two benzene rings is small, indicating a near planar structure (Cao & Wang, 2009).

Chemical Synthesis and Purification

- A study on the synthesis of 3-nitrobenzaldehyde, closely related to 3-Bromo-4-nitrobenzaldehyde, highlights the process involving bromination, hydration, and oxidation. The yield and purity achieved under optimum conditions are significant (Lu Chun-xu, 2007).

Crystallographic Analysis

- The crystal structure of related compounds synthesized from 3-Bromo-4-nitrobenzaldehyde shows interesting molecular configurations, such as a small dihedral angle between benzene rings, indicating their planar nature and potential for various molecular interactions (Zhang et al., 2009).

Nitration Processes

- 3-Bromo-4-nitrobenzaldehyde is involved in nitration reactions, as seen in the study of bromination of 2-nitrobenzaldehyde. These reactions are complex and can lead to various isomeric products, which are important for understanding the chemical behavior of nitrobenzaldehydes (Cummings & Söderberg, 2014).

Spectroscopic Analysis

- Studies involving compounds like 4-chloro-3-nitrobenzaldehyde provide insights into the vibrational frequencies, infrared intensities, and Raman activities of such compounds. This is crucial for understanding the chemical and physical properties of derivatives of 3-Bromo-4-nitrobenzaldehyde (Karunakaran & Balachandran, 2012).

Radiochemical Synthesis

- In radiochemistry, derivatives of 3-Bromo-4-nitrobenzaldehyde have been used in the synthesis of radiotracers, such as [F-18]fluoxetine, indicating its potential use in medical imaging and diagnostic applications (Das & Mukherjee, 1993).

Safety And Hazards

3-Bromo-4-nitrobenzaldehyde is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propiedades

IUPAC Name |

3-bromo-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNHPTMSLSAAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396191 | |

| Record name | 3-bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-nitrobenzaldehyde | |

CAS RN |

101682-68-2 | |

| Record name | 3-bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.